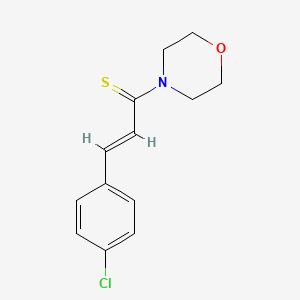![molecular formula C21H26O7 B13813504 4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one CAS No. 65703-35-7](/img/structure/B13813504.png)
4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple hydroxyl and methoxy groups, as well as a benzodioxole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the hydroxyl, methoxy, and benzodioxole groups. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are being explored in biological studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The benzodioxole moiety may also contribute to its biological effects by interacting with cellular receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, acetate
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[321]octan-3-one is unique due to its specific combination of functional groups and bicyclic structure
Propriétés
Numéro CAS |
65703-35-7 |
|---|---|
Formule moléculaire |
C21H26O7 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2,8-dihydroxy-1-methoxy-7-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-5-prop-2-enylbicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C21H26O7/c1-5-6-20-9-13(22)18(23)21(26-4,19(20)24)16(11(20)2)12-7-14(25-3)17-15(8-12)27-10-28-17/h5,7-8,11,16,18-19,23-24H,1,6,9-10H2,2-4H3 |
Clé InChI |
LZOZNNUTUVJVDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2(C(C(=O)CC1(C2O)CC=C)O)OC)C3=CC4=C(C(=C3)OC)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


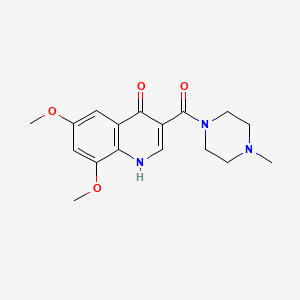
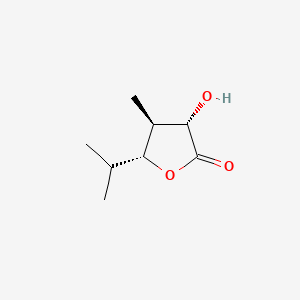
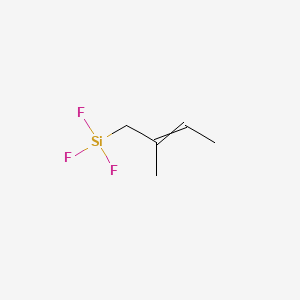
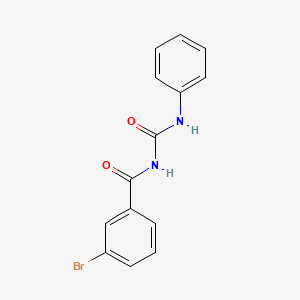
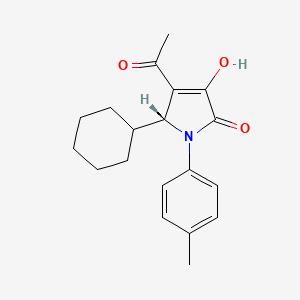
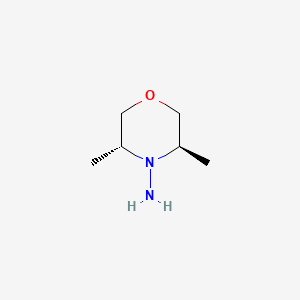
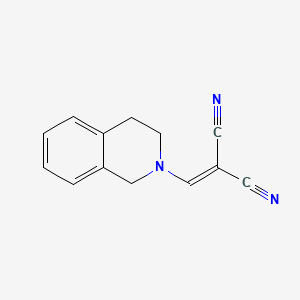
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
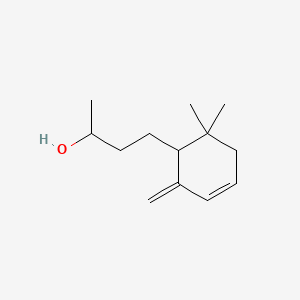
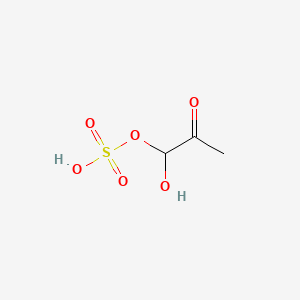
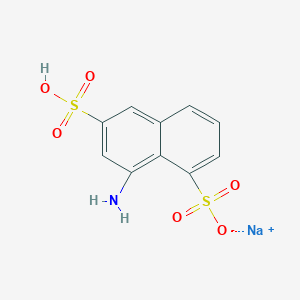
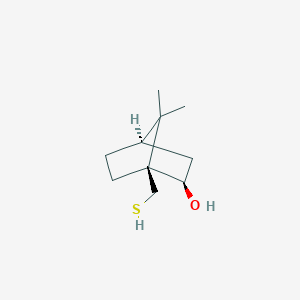
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
